molecular formula C12H19N3O2 B13330840 tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B13330840
M. Wt: 237.30 g/mol
InChI Key: LRKIJZPYZPAVEV-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core functionalized with a methyl group at position 5 and a tert-butyl carbamate (Boc) protecting group at position 4. This compound is of significant interest in medicinal chemistry due to the pyrazolo[3,4-c]pyridine scaffold’s prevalence in drug discovery, particularly in kinase inhibitors and central nervous system (CNS) therapeutics. The Boc group enhances solubility and stability during synthetic workflows, while the methyl substituent modulates steric and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent type, position, and functional group composition. Key comparisons include:

tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

  • Molecular Formula : C₁₅H₂₅N₃O₃ (MW: 295.38 g/mol)
  • Key Differences: Substituents: Hydroxymethyl (-CH₂OH) at position 3 and isopropyl (-CH(CH₃)₂) at position 2. Impact: The polar hydroxymethyl group increases hydrophilicity compared to the target compound’s methyl group.

tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

  • Molecular Formula : C₁₂H₁₉N₃O₂ (estimated MW: 237.30 g/mol)
  • Key Differences :
    • Substituent Position: Methyl group at position 7 instead of 5.
    • Impact: Positional isomerism alters the molecule’s conformational flexibility and electronic distribution. The 7-methyl derivative may exhibit distinct pharmacokinetic properties due to variations in ring puckering .

6-(tert-Butyl) 3-ethyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate

  • Molecular Formula : C₁₆H₂₃N₃O₄ (MW: 321.38 g/mol)
  • Key Differences: Functional Groups: Dual ester groups (tert-butyl and ethyl carboxylates) at positions 3 and 6. Impact: Increased lipophilicity compared to the monofunctionalized target compound. The ethyl ester may enhance membrane permeability but reduce aqueous solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact
tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate C₁₃H₂₁N₃O₂ 251.33 5-methyl, 6-Boc Balanced lipophilicity, synthetic versatility
tert-Butyl 3-(hydroxymethyl)-2-isopropyl analog C₁₅H₂₅N₃O₃ 295.38 3-hydroxymethyl, 2-isopropyl Enhanced hydrophilicity, steric hindrance
tert-Butyl 7-methyl positional isomer C₁₂H₁₉N₃O₂ 237.30 7-methyl, 6-Boc Altered conformational flexibility
6-(tert-Butyl) 3-ethyl dicarboxylate C₁₆H₂₃N₃O₄ 321.38 3-ethyl carboxylate, 6-Boc Increased lipophilicity, dual reactivity

Research Findings and Functional Implications

Physicochemical Properties

  • Solubility : The hydroxymethyl analog () exhibits higher aqueous solubility (logP ~1.2) than the target compound (estimated logP ~2.5) due to polarity differences.
  • Stability : All Boc-protected analogs are stable under basic conditions but susceptible to acidic deprotection (e.g., trifluoroacetic acid), a trait critical for controlled synthesis .

Biological Activity

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrazolo Ring : This involves cyclization reactions that incorporate the necessary nitrogen atoms into the ring structure.
  • Carboxylation : The introduction of the carboxylate group at the 6-position is crucial for biological activity.
  • tert-Butyl Protection : The tert-butyl group is often introduced to enhance solubility and stability.

Antimicrobial Properties

Research has shown that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain analogs possess potent inhibitory effects against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

The biological activity is often attributed to the ability of these compounds to interact with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that these compounds can form hydrogen bonds with critical residues in the active sites of these enzymes, which is essential for their antibacterial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines like HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) indicate a favorable safety profile for certain derivatives. For example, compound 3f exhibited low toxicity with an IC50 value significantly higher than its antimicrobial activity threshold.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-c]pyridine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence potency.
  • Ring Modifications : Alterations in the pyrazolo ring can enhance binding affinity to target enzymes.

Table: Key Structural Modifications and Their Effects

ModificationEffect on Activity
Electron-withdrawing groups on the phenyl ringIncreased potency against Gram-negative bacteria
Methyl substitutions at position 5Enhanced solubility and bioavailability

Study 1: Antimicrobial Efficacy

A study evaluated various pyrazolo[3,4-c]pyridine derivatives against clinical strains of bacteria. Compound 3g was highlighted for its exceptional activity against Pseudomonas aeruginosa and Escherichia coli with low MIC values.

Study 2: In Vivo Assessments

In vivo studies demonstrated that selected compounds could effectively reduce bacterial load in infected animal models without significant side effects, suggesting their potential for therapeutic applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-8-5-9-6-13-14-10(9)7-15(8)11(16)17-12(2,3)4/h6,8H,5,7H2,1-4H3,(H,13,14)

InChI Key

LRKIJZPYZPAVEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C(=O)OC(C)(C)C)NN=C2

Origin of Product

United States

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